Benzyl laurate
Overview
Description
Synthesis Analysis
The synthesis of benzyl laurate involves chemical processes that have been refined over time to enhance efficiency and yield. A notable method includes the use of transesterification reactions catalyzed by enzymes such as Candida antarctica lipase B, as demonstrated in the efficient enzymatic synthesis of lauryl mono- and diesters from d-xylose and l-arabinose with vinyllaurate (Méline et al., 2018). This method showcases the potential of using biocatalysts for the synthesis of green surfactants from lignocellulosic biomass-derived pentoses.
Molecular Structure Analysis
The structural analysis of benzyl laurate is crucial for understanding its interactions and functionality in various applications. The molecular structure, characterized by techniques such as X-ray diffraction (XRD) and Fourier transform infrared spectroscopy (FT-IR), reveals the compound's arrangement and bonding, which are essential for its chemical behavior (Ruan et al., 2016).
Chemical Reactions and Properties
Benzyl laurate participates in various chemical reactions, demonstrating its reactivity and utility in different chemical processes. Its properties, such as reactivity with other substances and stability under various conditions, are pivotal for its applications in the chemical industry. Studies on its sorption behavior and interaction with other molecules provide insights into its potential uses in wastewater treatment and as a sorbent (Ruan et al., 2016).
Scientific Research Applications
Flotation of Rutile : Benzyl laurate was tested as a potential replacement for benzyl arsenic acid (BAA) in the rutile flotation circuit of a hard rock rutile mine. Various types of oxide collectors, including sodium laurate, were assessed for their effectiveness in rutile flotation. The study found that certain composite collectors containing compounds like styryl phosphonic acid and aliphatic alcohol (e.g., octanol) were effective in producing high-quality rutile rougher concentrate (Qi Liu & Yongjun Peng, 1999).
Chromogenic Substrate for Lipase Assay : Benzyl laurate derivatives, like Orange-I laurate, were synthesized and assessed as chromogenic substrates for the assay of lipase. These compounds were found to hydrolyze rapidly in the presence of lipase, making them potentially useful in selective assays for lipase activity in blood (S. Kamachi et al., 1983).
Bactericidal Activity in Soap Solutions : Studies on benzyl laurate in aqueous solutions of potassium laurate showed that its bactericidal activity was related to the concentration of benzyl laurate in the micelles. This research helped understand how the solubility and bactericidal activity of compounds like benzyl laurate in soap solutions could be utilized (H. Bean & H. Berry, 1953).
Sorption Behavior for Dye Removal : Benzyl laurate derivatives were studied for their sorption behavior in the removal of dyes like methyl orange from solutions. Modified Nickel chromium layered double hydroxides intercalated with benzyl laurate derivatives showed promising results as adsorbents for anionic dyes in wastewater treatment (X. Ruan et al., 2016).
Bone Cement Formulation : N,N,Dimethylamino 4-benzyl laurate (DML) was used as a novel activator in the curing of acrylic bone cements based on poly(methylmethacrylate). The cements showed similar water absorption characteristics to commercial cements and no toxic effects, indicating the potential use of benzyl laurate derivatives in medical applications (S. Deb et al., 1999).
Complexation Equilibria in Gas-Liquid Chromatography : Studies on complexation between a long-chain aliphatic ester like dodecyl laurate and solutes with π-electron systems, such as benzene derivatives, were conducted using gas-liquid chromatography. This research provides insights into the interactions and thermodynamics of complexation reactions involving benzyl laurate derivatives (L. Mathiasson & R. Jönsson, 1974).
Safety And Hazards
properties
IUPAC Name |
benzyl dodecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-13-16-19(20)21-17-18-14-11-10-12-15-18/h10-12,14-15H,2-9,13,16-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRYOQRUGRVBRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059692 | |
Record name | Dodecanoic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl laurate | |
CAS RN |
140-25-0 | |
Record name | Benzyl laurate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl laurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl laurate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecanoic acid, phenylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanoic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl laurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.915 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL LAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSB3L16SHO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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